Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound is a derivative of benzoic acid and contains a hydroxyhexynyl group attached to the benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 6-hydroxyhex-1-yne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the hexynyl group can be reduced to a double or single bond.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-oxohex-1-yn-1-yl)benzoate.
Reduction: Formation of Methyl 4-(6-hydroxyhex-1-en-1-yl)benzoate or Methyl 4-(6-hydroxyhexyl)benzoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.
Biology: As a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: As a potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate: Contains a shorter hydroxyalkynyl chain.
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Contains an even shorter hydroxyalkynyl chain
Uniqueness
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is unique due to its longer hydroxyalkynyl chain, which provides distinct chemical properties and reactivity. This uniqueness makes it suitable for specific applications where longer chain lengths are required for optimal performance .
Eigenschaften
Molekularformel |
C14H16O3 |
---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
methyl 4-(6-hydroxyhex-1-ynyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-9-7-12(8-10-13)6-4-2-3-5-11-15/h7-10,15H,2-3,5,11H2,1H3 |
InChI-Schlüssel |
YLAHUHXZVLMQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.